molecular formula C10H18ClNO3 B14263281 alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride CAS No. 131964-32-4

alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride

Cat. No.: B14263281
CAS No.: 131964-32-4
M. Wt: 235.71 g/mol
InChI Key: UZVYBKCMUOZXAJ-UHFFFAOYSA-N
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Description

Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride is an organic compound with a complex structure that includes a furan ring, a dimethylamino group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with a furan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The purification process typically involves crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The furan ring provides stability and enhances the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

131964-32-4

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-(furan-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-11(2)4-6-14-8-10(12)9-3-5-13-7-9;/h3,5,7,10,12H,4,6,8H2,1-2H3;1H

InChI Key

UZVYBKCMUOZXAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=COC=C1)O.Cl

Origin of Product

United States

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